N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide
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Overview
Description
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide is a complex organic compound with a molecular formula of C24H19NO5. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This is usually achieved through cyclization reactions involving phenolic compounds and aldehydes.
Introduction of the Methoxybenzoyl Group: This step involves acylation reactions using methoxybenzoic acid derivatives.
Attachment of the Propoxybenzamide Group: This final step involves amidation reactions using propoxybenzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Methoxybenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide: Similar structure but with a methyl group instead of a propoxy group.
3-Methoxy-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide is unique due to its specific functional groups, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C26H23NO5 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C26H23NO5/c1-3-16-31-20-14-10-18(11-15-20)26(29)27-23-21-6-4-5-7-22(21)32-25(23)24(28)17-8-12-19(30-2)13-9-17/h4-15H,3,16H2,1-2H3,(H,27,29) |
InChI Key |
HSIOJSIQEPWRLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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